BLZ945 - 953769-46-5

BLZ945

Catalog Number: EVT-262863
CAS Number: 953769-46-5
Molecular Formula: C20H22N4O3S
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BLZ945 is a potent and selective inhibitor of CSF-1R, a receptor tyrosine kinase primarily expressed on cells of the mononuclear phagocyte lineage, including monocytes, macrophages, and osteoclasts. [] This selectivity arises from its ability to bind to CSF-1R with high affinity, effectively blocking the binding of its ligands, colony stimulating factor 1 (CSF-1) and interleukin-34 (IL-34). [, ] As a research tool, BLZ945 is instrumental in investigating the role of CSF-1R signaling in various biological processes, including immune regulation, bone remodeling, and tumor development. [, ]

Future Directions
  • Optimizing Therapeutic Strategies: Investigating optimal dosing regimens, combination therapies, and delivery systems to enhance its therapeutic efficacy and minimize potential side effects. [, , , , , , , ]
  • Biomarker Development: Identifying predictive biomarkers for response to BLZ945 treatment, allowing for personalized therapeutic approaches. [, , , ]
  • Understanding Resistance Mechanisms: Investigating mechanisms of resistance to CSF-1R inhibition and exploring strategies to overcome resistance. [, ]
  • Expanding Clinical Applications: Evaluating the therapeutic potential of BLZ945 in a broader range of diseases where CSF-1R signaling plays a critical role. [, , ]

4-[2((1R,2R)-2-Hydroxycyclohexylamino)-benzothiazol-6-yloxyl]-pyridine-2-carboxylic acid methylamide (BLZ945)

Compound Description: BLZ945 is a potent, orally bioavailable, and highly selective inhibitor of Colony Stimulating Factor 1 Receptor (CSF1R). [, , ] It demonstrates greater than 1000-fold selectivity for CSF1R over closely related receptor tyrosine kinases including c-KIT and Platelet-derived Growth Factor Receptor beta (PDGFRb). [] BLZ945 disrupts CSF1R signaling, impacting the recruitment, differentiation, and polarization of tumor-associated macrophages (TAMs). [, , , ]

M9 Metabolite of BLZ945

Compound Description: M9 is a pharmacologically active metabolite of BLZ945. [] It is a diastereomer of BLZ945, formed via P450-mediated oxidation of the BLZ945 hydroxyl group followed by aldo-keto reduction back to the alcohol. [] M9 exhibits a four-fold reduction in potency compared to BLZ945. []

Relevance: As a metabolite of BLZ945, M9 is structurally related and retains some pharmacological activity, making it relevant to understanding the overall effects of BLZ945 in vivo. []

Relevance: PLX3397 shares the same target as BLZ945, CSF1R, and is therefore a relevant compound for comparison in terms of efficacy and mechanisms of action. [, , ]

GW2580

Compound Description: GW2580 is a small molecule inhibitor of CSF1R. [, , ] It effectively reprograms anti-inflammatory M2-like glioblastoma-associated macrophages/microglia (GAMs) toward a pro-inflammatory phenotype. [] GW2580 treatment has been shown to downregulate M2-related markers, IL-6, IL-10, and ERK1/2 and MAPK signaling pathways, while increasing M1-like markers and MHC-II presentation, phagocytosis, and T-cell killing. []

Relevance: Like BLZ945, GW2580 targets CSF1R and is therefore relevant for comparing efficacy and understanding different CSF1R inhibitor effects on the tumor microenvironment. [, , ]

Pexidartinib

Compound Description: Pexidartinib is a small molecule inhibitor of CSF1R. [] It has demonstrated potential for targeting macrophages in various cancers.

Relevance: Similar to BLZ945, pexidartinib acts as a CSF1R inhibitor, making it a relevant compound for comparative analysis of efficacy and potential off-target effects. []

Zoledronate

Compound Description: Zoledronate is a bisphosphonate medication primarily used to treat bone diseases. [] It inhibits bone resorption by targeting osteoclasts. []

Relevance: Zoledronate was investigated in combination with BLZ945 for enhanced activity in a prostate tumor-induced osteolysis model, highlighting the potential for synergistic effects between these compounds in bone-related malignancies. []

Spartalizumab

Compound Description: Spartalizumab is an anti-PD-1 monoclonal antibody that functions as a checkpoint inhibitor. [, ]

Relevance: Spartalizumab was investigated in combination with BLZ945 in clinical trials for advanced solid tumors, including GBM, to assess potential synergistic effects on anti-tumor activity. [, ]

Temozolomide

Compound Description: Temozolomide is an alkylating chemotherapy drug commonly used in glioblastoma treatment. [, ]

Relevance: The combination of BLZ945 and temozolomide demonstrated synergistic improvements in survival and disease severity in a glioblastoma mouse model, suggesting a potential therapeutic benefit for combining CSF1R inhibition with standard chemotherapy. [, ]

Combretastatin A4 (CA4)

Compound Description: Combretastatin A4 is a vascular disrupting agent. [, , ]

Relevance: CA4 nanoparticles, while initially inhibiting tumor growth, were found to contribute to tumor regrowth due to the increased presence of M2-type macrophages. BLZ945, by targeting these macrophages, shows potential to improve the anti-tumor therapy of CA4 nanoparticles. [, , ]

Overview

BLZ945, also known as Sotuletinib, is a small molecule inhibitor targeting the colony-stimulating factor 1 receptor (CSF-1R) kinase. Its chemical structure is represented as 4-[2((1R,2R)-2-Hydroxycyclohexylamino)-benzothiazol-6-yloxyl]-pyridine-2-carboxylic acid methylamide. The compound exhibits a potent inhibitory effect on CSF-1R with an IC50 value of approximately 1.2 nM, making it a significant candidate for therapeutic applications in diseases related to macrophage and osteoclast function .

Source

BLZ945 was developed as part of research into targeting macrophage biology, particularly in the context of cancer treatment. The compound is synthesized through various chemical processes that enhance its efficacy and delivery mechanisms .

Classification

BLZ945 falls under the category of kinase inhibitors, specifically designed to inhibit the activity of CSF-1R. This receptor plays a crucial role in the differentiation, proliferation, and survival of macrophages and osteoclasts, which are essential in immune responses and bone metabolism .

Synthesis Analysis

Methods

The synthesis of BLZ945 involves several steps, typically beginning with the formation of key intermediates followed by coupling reactions to achieve the final product. For instance, one method involves dissolving BLZ945 in dichloromethane under a nitrogen atmosphere and reacting it with triethylamine and other reagents to form derivatives suitable for further modifications .

Technical Details

The synthesis process is characterized by:

  • Solvent Use: Dichloromethane is commonly used as a solvent.
  • Reagents: Triethylamine is employed to facilitate reactions.
  • Characterization Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is utilized to confirm the structure of synthesized compounds.
Molecular Structure Analysis

Structure

The molecular formula for BLZ945 is C₁₈H₁₈N₂O₃S, and it features a complex arrangement that includes a pyridine ring, a benzothiazole moiety, and a cyclohexylamine group. This structural diversity contributes to its biological activity against CSF-1R .

Data

Spectroscopic data such as 1H^{1}H NMR and 13C^{13}C NMR are used to elucidate the structure of BLZ945. For example, peaks corresponding to specific protons in the cyclohexane ring and other functional groups help confirm successful synthesis .

Chemical Reactions Analysis

Reactions

BLZ945 undergoes various chemical reactions during its synthesis and application:

  • Conjugation Reactions: It can be conjugated to dendrimers for enhanced delivery to tumor sites.
  • Biotransformation: In vivo studies indicate that BLZ945 is metabolized primarily through oxidative pathways in liver microsomes .

Technical Details

The reactions are typically monitored using High Performance Liquid Chromatography (HPLC) and mass spectrometry to ensure purity and yield of the final product.

Mechanism of Action

Process

BLZ945 exerts its pharmacological effects by selectively inhibiting CSF-1R signaling pathways. This inhibition leads to reduced proliferation and survival of macrophages that are often associated with tumor growth and metastasis .

Data

In vitro studies have demonstrated that BLZ945 significantly decreases macrophage populations in tumors while enhancing CD8+ T cell infiltration, suggesting its potential role in modulating immune responses against tumors .

Physical and Chemical Properties Analysis

Physical Properties

BLZ945 is characterized by:

  • Solubility: It has a solubility greater than 19.9 mg/mL in dimethyl sulfoxide.
  • Molecular Weight: Approximately 342.4 g/mol.

Chemical Properties

The compound displays stability under standard laboratory conditions but requires careful handling due to its potent biological activity. Its interactions with biological systems are primarily mediated through receptor binding rather than non-specific mechanisms .

Applications

BLZ945 has several scientific applications:

  • Cancer Therapy: It is being investigated for its ability to inhibit tumor-associated macrophages, thereby enhancing anti-tumor immunity.
  • Drug Delivery Systems: Research has focused on developing dendrimer-conjugated forms of BLZ945 that allow for targeted delivery to tumors, improving therapeutic efficacy while minimizing systemic toxicity .
  • Preclinical Studies: It has shown promise in various animal models for treating cancers such as cervical and mammary tumors by modulating immune cell dynamics .

Properties

CAS Number

953769-46-5

Product Name

BLZ945

IUPAC Name

4-[[2-[[(1R,2R)-2-hydroxycyclohexyl]amino]-1,3-benzothiazol-6-yl]oxy]-N-methylpyridine-2-carboxamide

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C20H22N4O3S/c1-21-19(26)16-10-13(8-9-22-16)27-12-6-7-15-18(11-12)28-20(24-15)23-14-4-2-3-5-17(14)25/h6-11,14,17,25H,2-5H2,1H3,(H,21,26)(H,23,24)/t14-,17-/m1/s1

InChI Key

ADZBMFGQQWPHMJ-RHSMWYFYSA-N

SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)NC4CCCCC4O

Solubility

Soluble in DMSO, not in water

Synonyms

BLZ945; BLZ 945; BLZ-945.

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)NC4CCCCC4O

Isomeric SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)N[C@@H]4CCCC[C@H]4O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.